6-(2,2-Difluoroethoxy)pyrimidine-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives, which are key structural fragments of antiviral agents, often involves the Dimroth rearrangement . This rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Chemical Reactions Analysis
The Dimroth rearrangement is a key reaction involved in the synthesis of pyrimidine derivatives . It is catalyzed by acids, bases (alkali), and is accelerated by heat or light . Numerous factors affect the course of the Dimroth rearrangement in heterocyclic systems, including the degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product .Scientific Research Applications
Synthesis and Chemical Properties
- Pyrimidine derivatives, including those with trifluoromethyl and difluoroethoxy groups, are synthesized through various chemical reactions, such as Michael-like 1,4-conjugate hydrocyanation and reactions with trimethylsilyl cyanide. These processes are significant for generating new trifluoromethylated analogues with potential applications in medicinal chemistry and materials science (Sukach et al., 2015).
Structural Analysis and Characterization
- Detailed structural analysis using techniques such as NMR, FTIR, and X-ray crystallography helps in understanding the molecular conformation, stability, and electronic properties of pyrimidine derivatives. This information is crucial for designing compounds with desired physical and chemical properties for specific applications (Bogunovic et al., 2000).
Applications in Nonlinear Optics and Electronics
- Pyrimidine derivatives exhibit promising applications in nonlinear optics (NLO) and electronics due to their significant electronic and optical properties. Studies on thiopyrimidine derivatives, for example, highlight their potential in optoelectronic applications and as materials for NLO applications, which are critical for developing new technologies in telecommunications and computing (Hussain et al., 2020).
Potential in Drug Development
- The synthesis of pyrimidine derivatives with specific functional groups opens avenues for exploring their biological activities and potential therapeutic applications. For instance, the synthesis and characterization of novel aromatic poly(amide-imide)s based on pyrimidine derivatives indicate their utility in developing new materials with potential biomedical applications (Behniafar & Banihashemi, 2004).
Molecular Interactions and Supramolecular Assemblies
- Pyrimidine derivatives play a significant role in the formation of supramolecular assemblies through hydrogen bonding and other non-covalent interactions. These interactions are pivotal in the design and synthesis of molecular complexes with specific functions, which have implications in material science, catalysis, and drug delivery systems (Fonari et al., 2004).
Properties
IUPAC Name |
6-(2,2-difluoroethoxy)pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O3/c8-5(9)2-14-6-1-4(7(12)13)10-3-11-6/h1,3,5H,2H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZRVRJAQYQMSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN=C1OCC(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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